2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide
CAS No.:
Cat. No.: VC13347025
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-ethylpropanamide |
| Standard InChI | InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13) |
| Standard InChI Key | APGNGEGXEQYGML-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |
| Canonical SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with an amino group at the 4-position and a propanamide group at the 1-position. The propanamide chain includes an ethyl group attached to the amide nitrogen, enhancing its lipophilicity. Key structural identifiers include:
Table 1: Structural and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-ethylpropanamide |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |
| InChIKey | APGNGEGXEQYGML-UHFFFAOYSA-N |
| CAS Registry Number | 1152576-22-1 |
The amino group at the 4-position facilitates hydrogen bonding, a critical feature for interactions with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 4-aminopyrazole and N-ethylpropanamide under controlled conditions. A representative protocol involves:
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Reaction Setup: Combine 4-aminopyrazole (1.0 equiv) with N-ethylpropanamide (1.2 equiv) in anhydrous dimethylformamide (DMF).
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Catalysis: Add potassium carbonate (2.0 equiv) to deprotonate the pyrazole nitrogen.
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Heating: Reflux at 80°C for 12 hours under nitrogen atmosphere.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography .
Yield: ~65–70% (reported for analogous reactions).
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Key steps include:
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Automated Feedstock Delivery: Precise stoichiometric control of reactants.
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In-Line Analytics: Real-time HPLC monitoring to ensure purity ≥98%.
Research Gaps and Future Directions
Despite its promising scaffold, 2-(4-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide remains understudied. Critical research priorities include:
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
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Target Identification: Use proteomics to map interactions with kinases or GPCRs.
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Toxicology Studies: Evaluate acute and chronic toxicity in preclinical models.
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